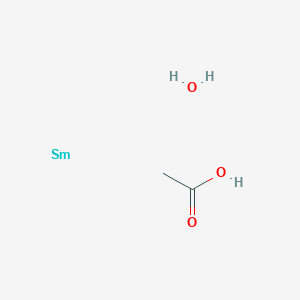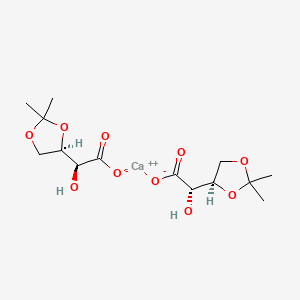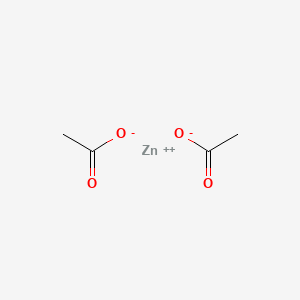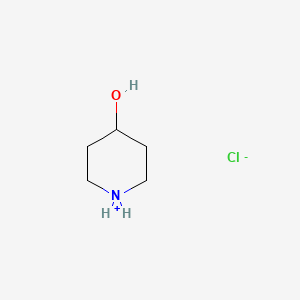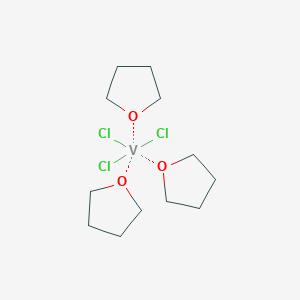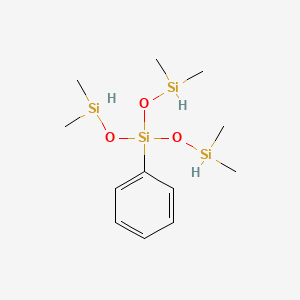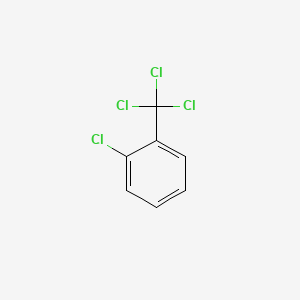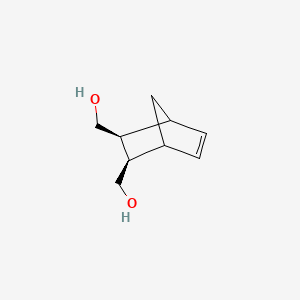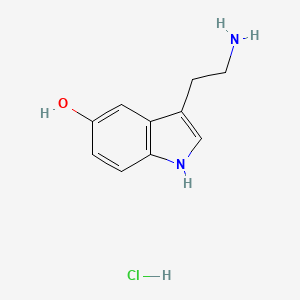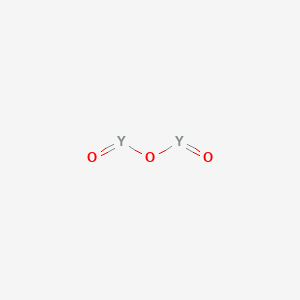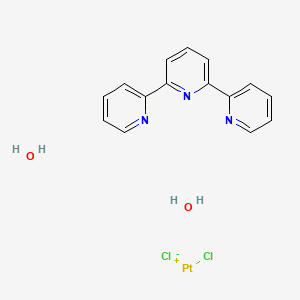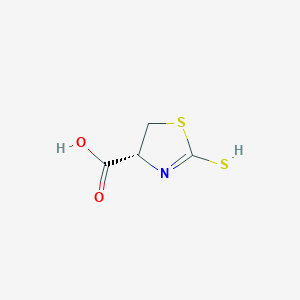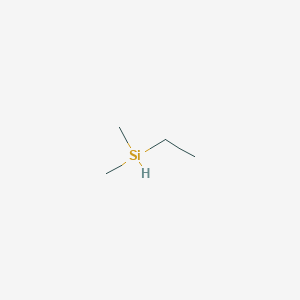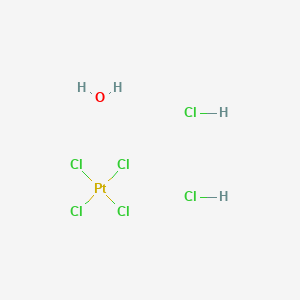
Hexachloroplatinic(IV) acid hydrate
Vue d'ensemble
Description
Hexachloroplatinic(IV) acid hydrate, also known as Hydrogen hexachloroplatinate(IV) hydrate or Platinic chloride hydrate, is a compound with the linear formula H2PtCl6 · xH2O . It has a molecular weight of 409.81 (anhydrous basis) .
Molecular Structure Analysis
The molecular structure of Hexachloroplatinic(IV) acid hydrate consists of a platinum atom surrounded by six chlorine atoms, along with associated water molecules . The exact structure can vary depending on the number of associated water molecules (represented by ‘x’ in the formula). The InChI string representation of the molecule isInChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 . Chemical Reactions Analysis
Hexachloroplatinic(IV) acid hydrate can participate in various chemical reactions. For instance, it can be used to prepare platinum nanoparticles on multilayered graphene petal nanosheets (MGPNs) . It can also decompose to platinum tetrachloride at 220 °C and further decompose to platinum metal at 500 °C .Physical And Chemical Properties Analysis
Hexachloroplatinic(IV) acid hydrate is a red-brown or orange-yellow crystal with strong hygroscopicity . It has a melting point of 60 °C . It is soluble in water, acid, ethanol, and ether . Its molecular weight is 427.8 g/mol .Applications De Recherche Scientifique
Coordination Chemistry in Aqueous Solution
Hexachloroplatinic(IV) acid, also known as chloroplatinic acid (CPA), undergoes extensive hydrolysis and has been studied using Extended X-ray absorption fine structure (EXAFS) to understand its Pt-Cl and Pt-O coordination chemistry. The speciation behavior of CPA in solutions reveals that high chloride coordination is favored at low pH and high chloride concentration, with [PtCl6] 2− species present only in acidic or neutral solutions with excess chloride ion. Hydroxide ligand formation is favored at low pH and suppressed by chloride ion concentration, influencing the full hydrolysis of CPA (Spieker, Liu, Miller, Kropf, & Regalbuto, 2002).
Photochemical Behavior
Studies on the photoaquation of hexachloroplatinate(IV) in acidic solutions have revealed insights into its redox nature and chain mechanisms involving homolytic bond cleavage. This process significantly contributes to our understanding of the photochemical behavior of hexachloroplatinate(IV) and its potential applications in various scientific fields (Cox, Peters, & Wehry, 1972).
Sorption Characteristics
Research focusing on the sorption of hexachloroplatinic(IV) acid on modified lignin has explored its sorption capacity and kinetics. Such studies are vital for developing new materials for platinum recovery and recycling, and they contribute to a better understanding of environmental interactions of platinum compounds (Chopabaeva & Ergozhin, 2008).
Solid-State NMR Studies
High-resolution solid-state 195Pt NMR studies of hexachloroplatinate(IV) have provided valuable insights into the isotropic and anisotropic interactions between platinum and chlorine nuclei. This research is crucial for advancing our understanding of the molecular structure and dynamics of hexachloroplatinates (Hayashi & Hayamizu, 1992).
Catalytic Metal Profiles
The effects of pH on platinum(IV) profiles during the adsorption of hexachloroplatinic acid on γ-alumina have been investigated. This research is fundamental in the field of catalysis, particularly for understanding the interactions between catalytic metals and their supports (Heise & Schwarz, 1985).
Thermal Decomposition
Studies on the thermal decomposition of Pt(II) and Pt(IV) complexes, including hexachloroplatinic acid, contribute to the understanding of the thermal stability and behavior of these compounds, which is crucial for various industrial applications (Kinoshita, Routsis, & Bett, 1974).
Safety And Hazards
Hexachloroplatinic(IV) acid hydrate is considered hazardous. It may be corrosive to metals, fatal if swallowed, and can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It can also cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Hexachloroplatinic(IV) acid hydrate has been used in the preparation of Pd nanocubes and Pt nanospheres . It has also been used in the electrodeposition of Pt nanoparticles on multilayered graphene petal nanosheets (MGPNs) . These applications suggest potential future directions in nanoparticle synthesis and applications in catalysis.
Propriétés
IUPAC Name |
tetrachloroplatinum;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOYUPLNYLSSR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4OPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexachloroplatinic(IV) acid hydrate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)
